Chlorobis(trimethylsilyl)methane

Catalog No.
S1893058
CAS No.
5926-35-2
M.F
C7H19ClSi2
M. Wt
194.85 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorobis(trimethylsilyl)methane

CAS Number

5926-35-2

Product Name

Chlorobis(trimethylsilyl)methane

IUPAC Name

[chloro(trimethylsilyl)methyl]-trimethylsilane

Molecular Formula

C7H19ClSi2

Molecular Weight

194.85 g/mol

InChI

InChI=1S/C7H19ClSi2/c1-9(2,3)7(8)10(4,5)6/h7H,1-6H3

InChI Key

XNJGZHVYPBNLEB-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C([Si](C)(C)C)Cl

Canonical SMILES

C[Si](C)(C)C([Si](C)(C)C)Cl

Origin and Significance:


Molecular Structure Analysis

Chlorobis(trimethylsilyl)methane has a central carbon atom bonded to a chlorine atom and two trimethylsilyl groups (Si(CH3)3). The trimethylsilyl groups are bulky and electron-donating due to the presence of three methyl groups bonded to each silicon atom. This steric and electronic influence plays a role in the reactivity of the molecule [].

Key Features:

  • Central sp3 hybridized carbon.
  • Polar C-Cl bond.
  • Two bulky and electron-donating trimethylsilyl groups.

Chemical Reactions Analysis

Chlorobis(trimethylsilyl)methane is a versatile reagent used in various organic syntheses. Here are some notable reactions:

Synthesis of Para-bis(trimethylsilyl)ethylstyrene (PBTES) Monomer:

Chlorobis(trimethylsilyl)methane reacts with styrene in the presence of a Lewis acid catalyst to form PBTES, a key precursor for the synthesis of network polymers [].

(C6H5CH=CH2) + 2 ClC(Si(CH3)3)2 -> (CH3)3SiCH2CH2C6H4Si(CH3)3 (PBTES) []

Formation of Bis(trimethylsilyl)methyl Magnesium Chloride (Grignard Reagent):

Chlorobis(trimethylsilyl)methane reacts with magnesium metal in an ethereal solvent to generate the corresponding Grignard reagent, a nucleophilic species used in various coupling reactions [].

ClC(Si(CH3)3)2 + Mg -> (CH3)3SiCH2MgCl []

Other Relevant Reactions:

Chlorobis(trimethylsilyl)methane can also participate in reactions like nucleophilic substitution and Kumada coupling for the synthesis of other organosilicon compounds [].

Note

Specific reaction conditions and detailed mechanisms might vary depending on the reaction scheme.


Physical And Chemical Properties Analysis

  • Melting Point: Not readily available.
  • Boiling Point: 57-60 °C at 15 mmHg [].
  • Density: 0.892 g/mL at 25 °C [].
  • Solubility: Soluble in organic solvents like dichloromethane and diethyl ether [].
  • Stability: Relatively stable under dry conditions but can react with moisture [].

Chlorobis(trimethylsilyl)methane does not possess inherent biological activity. Its mechanism of action lies in its ability to act as a precursor or intermediate in various organic transformations. The bulky trimethylsilyl groups and the reactive chloromethyl moiety influence its reactivity profile.

Chlorobis(trimethylsilyl)methane is a flammable liquid and should be handled with appropriate precautions in a fume hood. It can react with moisture to release hydrochloric acid fumes, which are corrosive and irritating [].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-16

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